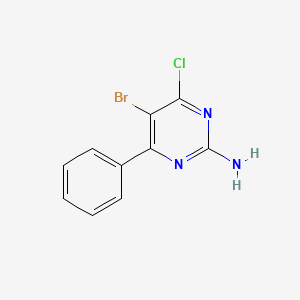

5-Bromo-4-chloro-6-phenylpyrimidin-2-amine

Overview

Description

5-Bromo-4-chloro-6-phenylpyrimidin-2-amine is a useful research compound. Its molecular formula is C10H7BrClN3 and its molecular weight is 284.54 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Chemical Synthesis and Structural Analysis

5-Bromo-4-chloro-6-phenylpyrimidin-2-amine plays a significant role in the field of chemical synthesis. Research by Doulah et al. (2014) explores the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine, demonstrating the formation of related pyrimidine compounds which have potential applications in various chemical syntheses. This compound's crystalline structure, including its hydrogen bond interactions, was detailed, offering insights into its physical and chemical properties (Doulah et al., 2014).

2. Amination Reactions and Mechanistic Insights

The reaction of pyrimidine derivatives with ammonia and other amines is a crucial area of study. Kroon and Plas (2010) investigated the amination of 2-bromo-4-phenylpyrimidine, providing valuable information on the chemical mechanisms involved, such as the SN(ANRORC) mechanism. These insights can inform the development of new synthetic methodologies and compounds (Kroon & Plas, 2010).

3. Exploration of Substitution Reactions

Research into the substitution reactions involving pyrimidine derivatives reveals the versatility of these compounds in chemical synthesis. For instance, Stevens et al. (1995) explored the electrophilic nitration and sulphonation of bropirimine, a compound related to this compound, demonstrating how different substituents can be introduced into the pyrimidine ring, thereby modifying its properties (Stevens et al., 1995).

Biochemical Analysis

Biochemical Properties

5-Bromo-4-chloro-6-phenylpyrimidin-2-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with specific enzymes involved in cellular signaling pathways, such as kinases and phosphatases. These interactions can lead to the modulation of enzyme activity, which in turn affects various cellular processes. For example, this compound has been shown to inhibit certain kinases, thereby affecting phosphorylation events within the cell .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been found to impact the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and apoptosis . Additionally, this compound can affect gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. This compound can bind to the active sites of enzymes, preventing their normal function. For instance, it has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites . Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The stability and effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or extreme pH . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation and apoptosis rates .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to modulate specific biochemical pathways without causing significant toxicity . At higher doses, it can induce toxic effects, including liver and kidney damage, as well as alterations in blood chemistry . These findings highlight the importance of dosage optimization in the use of this compound for therapeutic purposes.

Metabolic Pathways

This compound is involved in various metabolic pathways within the cell. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have distinct biological activities . Additionally, this compound can affect metabolic flux by modulating the activity of key metabolic enzymes, resulting in changes in the levels of specific metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its biological activity and effectiveness .

Subcellular Localization

This compound is known to localize to specific subcellular compartments, where it exerts its effects on cellular function. It can be targeted to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Additionally, this compound can localize to the cytoplasm and interact with cytoplasmic proteins, influencing various signaling pathways and cellular processes .

Properties

IUPAC Name |

5-bromo-4-chloro-6-phenylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN3/c11-7-8(6-4-2-1-3-5-6)14-10(13)15-9(7)12/h1-5H,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPECLXUICXOZRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=NC(=N2)N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00559508 | |

| Record name | 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106791-93-9 | |

| Record name | 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.